2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide
Description
2-Amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide is a substituted propanamide featuring a 3-cyanophenylmethyl group and an isopropyl (propan-2-yl) substituent on the nitrogen atom. Its primary amine (-NH2) at the 2-position of the propanamide backbone may facilitate hydrogen bonding, which is critical for biological activity .
Properties
Molecular Formula |
C14H19N3O |
|---|---|
Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-6-4-5-12(7-13)8-15/h4-7,10-11H,9,16H2,1-3H3 |
InChI Key |
FVIUEHFWTRWVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)C(C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 3-cyanobenzyl bromide, and isopropylamine.
Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-amino-3-methylbutanoic acid and isopropylamine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Introduction of Cyanobenzyl Group: The next step involves the nucleophilic substitution reaction between the amide intermediate and 3-cyanobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF (tetrahydrofuran) are commonly used.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Differences and Implications
The following compounds share structural motifs with the target molecule but differ in substituents, electronic effects, and steric profiles:
Table 1: Structural Comparison of Target Compound with Analogues
Electronic and Steric Effects
Cyano Group (Target vs. In contrast, the secondary amine in lacks the direct steric and electronic influence of a benzyl-linked cyano group .
- Iodo () and chloro () substituents increase molecular weight and lipophilicity. Chloro is moderately electron-withdrawing, while methoxy () is electron-donating, altering aromatic ring reactivity .
N-Substituent Bulk :
Pharmacological and Physicochemical Implications
Hydrogen Bonding :
- The primary amine (-NH2) in the target compound facilitates hydrogen bonding, unlike analogues with secondary amines (e.g., ) or heterocyclic substituents ().
However, this may enhance aqueous solubility .
Metabolic Stability: Cyano groups can undergo metabolic conversion to carboxylic acids or amides, which may influence toxicity. Limited data exist for the target compound, but analogues like 2-cyano-N-[(methylamino)carbonyl]acetamide () highlight the need for toxicological studies .
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